molecular formula C15H17NOS B7813238 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- CAS No. 132335-48-9

1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-

Cat. No.: B7813238
CAS No.: 132335-48-9
M. Wt: 259.4 g/mol
InChI Key: ZFHDLFSAKBZORM-UHFFFAOYSA-N
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Description

1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- is a complex organic compound with a unique structure that includes a propanone backbone, a methyl(phenylmethyl)amino group, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- typically involves the reaction of 1-(2-thienyl)-2-propanone with methyl(phenylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or DMSO, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects, including its role as a precursor for pharmaceutical compounds, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thienyl group in 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)- imparts unique chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NOS/c1-16(12-13-6-3-2-4-7-13)10-9-14(17)15-8-5-11-18-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHDLFSAKBZORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)C1=CC=CS1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460252
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132335-48-9
Record name 3-[Methyl(phenylmethyl)amino]-1-(2-thienyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132335-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-(2-thienyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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